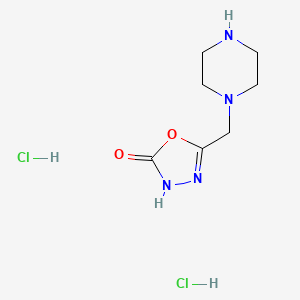
3-(1-Hydrazinoethyl)pyridine hydrochloride
Overview
Description
3-(1-Hydrazinoethyl)pyridine hydrochloride, also known as HEPP, is a chemical compound that has recently garnered interest in various fields of research and industry due to its unique properties. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C7H11N3 . The molecular weight is 137.18 g/mol . The structure includes a pyridine ring with a hydrazinoethyl group attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 50.9 Ų .
Scientific Research Applications
1. Synthesis and Molecular Docking in Drug Development
3-(1-Hydrazinoethyl)pyridine hydrochloride plays a crucial role in the synthesis of novel pyridine derivatives. These derivatives have been shown to exhibit antimicrobial and antioxidant activity. They are also used in in silico molecular docking screenings, which are essential in drug development for predicting the interaction between a drug and its target protein (Flefel et al., 2018).
2. Corrosion Inhibition
Pyridine derivatives, including those synthesized from this compound, have been studied for their role in corrosion inhibition. They are found to be effective in reducing corrosion rates in various environments, such as in steel exposed to hydrochloric acid, acting mainly as cathodic inhibitors (Bouklah et al., 2005).
3. Spectral and Molecular Modeling
This compound is also integral in the study of spectral and molecular properties of synthesized compounds. Through spectroscopy and molecular modeling, researchers can analyze the proton and electron transfer characteristics of these compounds, which is important for understanding their pharmacologic action (Bhaskar & Ramachandraiah, 2017).
4. Inhibitor Research in Virology
Research has been conducted on derivatives of this compound for their potential use as inhibitors against viruses. For instance, they have been investigated for their binding affinity towards the main protease of SARS-CoV2, which is crucial for understanding and developing antiviral drugs (Topal et al., 2021).
5. Development of Fluorescent Sensors
Derivatives synthesized from this compound have been used to create fluorescent sensors. These sensors are valuable in detecting ions such as Cu2+ and Hg2+ in aqueous solutions, with high sensitivity and selectivity, which is important in environmental monitoring and analysis (Wang et al., 2014).
6. Antimicrobial Agent Synthesis
The compound is also utilized in synthesizing chiral linear and macrocyclic bridged pyridines, which have shown antimicrobial activity. This application is significant in the development of new antimicrobial agents (Al-Salahi et al., 2010).
Safety and Hazards
Sigma-Aldrich provides safety information for this product. It is classified as a GHS07 hazard, with hazard statements H317 - H319 . Precautionary statements include P261 - P264 - P272 - P280 - P302 + P352 - P305 + P351 + P338 . It is classified as Eye Irrit. 2 - Skin Sens. 1 for hazard classifications .
Properties
IUPAC Name |
1-pyridin-3-ylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6(10-8)7-3-2-4-9-5-7;/h2-6,10H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJQJOYAKLDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401426-00-3 | |
| Record name | Pyridine, 3-(1-hydrazinylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401426-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)



